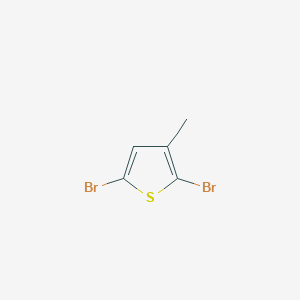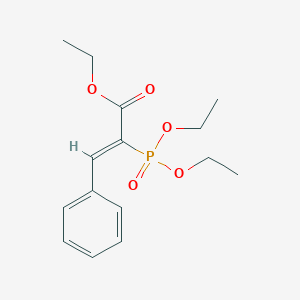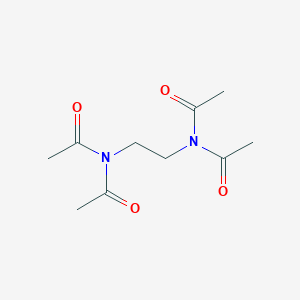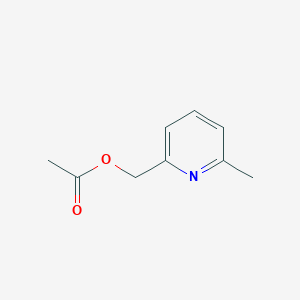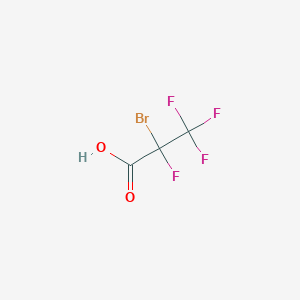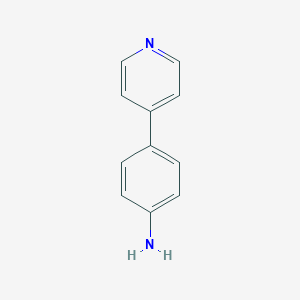
4-(吡啶-4-基)苯胺
概述
描述
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-4-yl)aniline often involves multicomponent reactions and coordination polymer formation. For instance, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline leverages a multicomponent reaction, illustrating the compound's synthesis versatility and the potential for deriving a large library of similar structures. This methodology is pivotal for exploring the chemical space around 4-(Pyridin-4-yl)aniline derivatives (Almesaker et al., 2007).
Molecular Structure Analysis
Crystal structure investigations of compounds structurally related to 4-(Pyridin-4-yl)aniline reveal intricate details about their molecular geometry. For example, the study of a chiral secondary amine derivative of 4-(Pyridin-4-yl)aniline shows significant insights into its stereochemistry and crystal packing, as characterized by various spectroscopic and X-ray diffraction techniques (Adeleke & Omondi, 2022).
Chemical Reactions and Properties
4-(Pyridin-4-yl)aniline derivatives participate in a variety of chemical reactions, highlighting their reactivity and utility in synthesizing complex molecules. The reactivity of such compounds with cupric acetate to mediate C-H amination demonstrates their potential in organic synthesis, offering a pathway to aminated benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Pyridin-4-yl)aniline and its derivatives, including their crystallinity, morphology, and phase behavior, are essential for their application in material science. Studies utilizing spectroscopic and crystallographic techniques provide valuable information on these compounds' physical characteristics, demonstrating their diverse structural and supramolecular features (Krishnan et al., 2021).
科学研究应用
NLO Applications: 一项研究探讨了与N,N-二甲基-4-[(E)-2-(吡啶-4-基)乙烯基]苯胺和其他化合物合成二元加合物,用于潜在的非线性光学(NLO)(Draguta et al., 2015) 应用。
13C NMR Chemical Shifts Analysis: 对4-取代N-[1-(吡啶-3-和-4-基)乙烯基]苯胺的研究提供了关于电子取代基效应的见解,使用13C NMR化学位移,这在化学分析和合成中至关重要 (Rančić等,2014)。
Corrosion Inhibition: 研究了4-氨基-N,N-二-(2-吡啶甲基)-苯胺在盐酸中对低碳钢的缓蚀性能,突出了其在工业应用中的潜力 (Xu et al., 2015)。
Vibrational Spectra Analysis: 对4-(吡啶-4-基)苯胺的衍生物进行了结构和振动光谱的研究,使用了各种计算方法,有助于理解分子相互作用 (Acosta-Ramírez等,2013)。
Chemical Synthesis and Catalysis: 该化合物被用作铜乙酸盐介导的C-H胺化中的定向基团,展示了其在促进化学反应中的作用 (Zhao et al., 2017)。
Crystal Structure Investigation: 对4-((吡咯啉-1-磺酰基)甲基)苯胺的晶体结构进行了研究,提供了有关分子排列和相互作用的见解,这对材料科学和晶体学至关重要 (Krishnan et al., 2021)。
Photophysics and Electroluminescence: 探讨了N,N-二(6-苯基吡啶-2-基)苯胺在铂配合物中用于电致发光应用,突出了其在光电子学中的潜力 (Vezzu et al., 2010)。
Nanostructure Synthesis and Crystal Structure Analysis: 其衍生物被用于合成Cd(II)和Hg(II)配位聚合物,强调了4-(吡啶-4-基)苯胺在纳米技术和材料科学中的作用 (Hajiashrafi et al., 2015)。
Kinase Inhibition Study: 对4-(吡啶-4-基)苯胺的衍生物进行了针对c-Met激酶的抑制活性研究,这对药物化学和药物开发具有重要意义 (Caballero等,2011)。
Ring-opening Polymerization: 研究了银(I)-吡啶基席夫碱配合物,包括4-(吡啶-4-基)苯胺的衍生物,用于环开聚合的应用,对聚合物科学至关重要 (Njogu et al., 2017)。
Crystal Structure of Chiral Sec-Amine: 对手性二级胺衍生物的晶体结构进行了表征,为立体化学领域做出了贡献 (Adeleke & Omondi, 2022)。
Synthesis of Novel Cationic Palladium Complexes: 其衍生物被用于合成阳离子钯配合物,突出了在有机金属化学中的应用 (Dridi等,2014)。
Optical Limiting Materials: 合成了含有衍生物的新型有机光学材料,显示了在非线性光学和光子应用中的潜力 (Guang et al., 2007)。
对低碳钢的缓蚀剂:4-氯-N-(吡啶-2-基甲基)苯胺是一种衍生物,被评估为一种缓蚀剂,可用于材料保护 (Fernandes et al., 2019)。
磺胺二嗪和吡啶的晶体工程:该化合物被用于晶体工程研究,对于理解分子相互作用和晶体形成至关重要 (Elacqua et al., 2013)。
安全和危害
The safety data sheet for 4-(Pyridin-4-yl)aniline indicates that it can cause skin and eye irritation . Therefore, it is recommended to handle this compound in a well-ventilated place and to wear suitable protective clothing. Avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools are also advised .
属性
IUPAC Name |
4-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363753 | |
| Record name | 4-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)aniline | |
CAS RN |
13296-04-3 | |
| Record name | 4-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

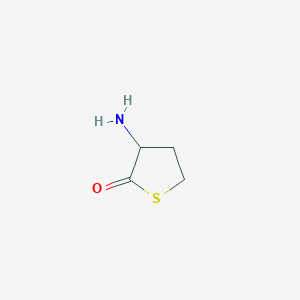
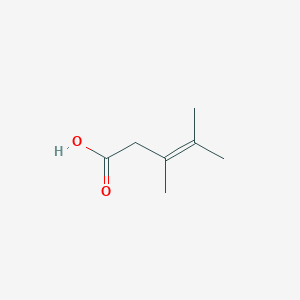
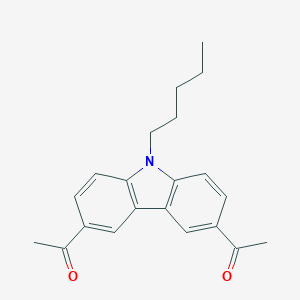
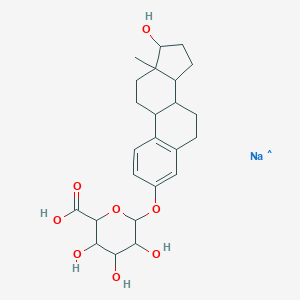
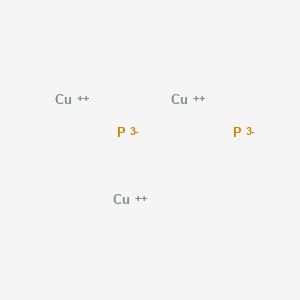
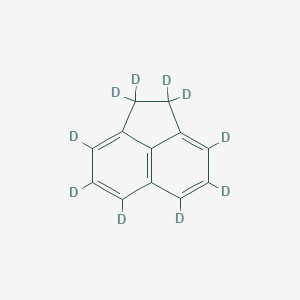
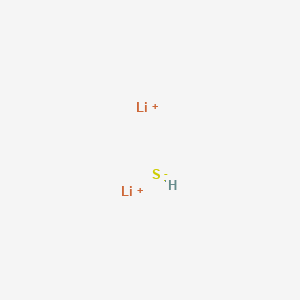
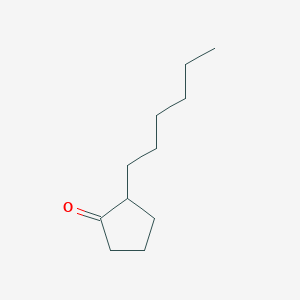
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
